molecular formula C21H25FN6O3 B2427572 1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide CAS No. 893970-33-7

1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide

Cat. No.: B2427572
CAS No.: 893970-33-7
M. Wt: 428.468
InChI Key: ALQDAGWCEIOMDA-UHFFFAOYSA-N
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Description

1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H25FN6O3 and its molecular weight is 428.468. The purity is usually 95%.
BenchChem offers high-quality 1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O3/c1-25-19-17(20(30)26(2)21(25)31)28(11-14-5-3-4-6-15(14)22)16(24-19)12-27-9-7-13(8-10-27)18(23)29/h3-6,13H,7-12H2,1-2H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQDAGWCEIOMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide is a compound with significant biological activity, particularly in the context of cancer research and kinase inhibition. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C18H20FN5O3
Molecular Weight: 377.39 g/mol
CAS Number: 1361569-10-9
IUPAC Name: 1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide

The compound features a complex structure that includes a piperidine ring and a purine derivative, contributing to its biological activity.

Kinase Inhibition

Research indicates that this compound acts as an inhibitor of several kinases, particularly the ERK5 pathway. ERK5 (Extracellular signal-regulated kinase 5) is involved in various cellular processes such as proliferation, survival, and differentiation. Inhibiting this pathway can potentially lead to reduced tumor growth and metastasis.

Case Studies

  • Study on ERK5 Inhibition:
    • A study demonstrated that compounds similar to 1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide effectively inhibited ERK5 activity in vitro. The results indicated a significant reduction in cell migration and invasion in cancer cell lines treated with the compound .
  • Pharmacokinetic Profile:
    • In vivo studies showed that the compound exhibited favorable pharmacokinetic properties. For instance, it demonstrated a half-life of approximately 80 minutes and good oral bioavailability at doses of 10 mg/kg .
ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Bioavailability (F)42%

Antitumor Effects

The compound has shown promise as an antitumor agent due to its ability to inhibit specific signaling pathways involved in cancer progression. By targeting the ERK5 pathway, it can disrupt the signaling that promotes tumor growth and metastasis.

Cellular Studies

In cellular assays, treatment with this compound resulted in:

  • Decreased proliferation rates in various cancer cell lines.
  • Induction of apoptosis in cells exposed to high concentrations.

These effects were attributed to the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis .

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